4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile
Description
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is a complex organic compound that features a nicotinonitrile core substituted with dimethylamino and fluoroanilino groups
Properties
IUPAC Name |
4-(dimethylamino)-2-(4-fluoroanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(12(13)9-16)18-11-5-3-10(15)4-6-11/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHVDMACOFGDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluoroaniline, which is then reacted with nicotinonitrile under specific conditions to introduce the fluoroanilino group. The dimethylamino group is subsequently introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Shares the fluoroanilino group but lacks the nicotinonitrile core.
Nicotinonitrile derivatives: Similar core structure but different substituents.
Uniqueness
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-(Dimethylamino)-2-(4-fluoroanilino)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
- Molecular Formula : C13H13F2N3
- Molecular Weight : 249.26 g/mol
- Structural Characteristics : The compound features a dimethylamino group and a 4-fluoroaniline moiety, which contribute to its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the inhibition of tubulin polymerization, disrupting the mitotic spindle formation essential for cell division .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, potentially through interference with bacterial ribosome function, similar to other known antimicrobial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It is suggested that the compound binds to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Protein Interactions : The interaction with proteins associated with the cytoskeleton may disrupt normal cellular functions, leading to cell death.
Case Studies
- In Vitro Cytotoxicity Study
-
Antimicrobial Efficacy Assessment
- Objective : To evaluate the antimicrobial potential against selected bacterial strains.
- Results : The compound demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| Compound A | C12H11F3N2 | Moderate | Low |
| Compound B | C14H15F2N3 | High | Moderate |
| 4-Dimethylamino-2-(4-fluoroanilino)nicotinonitrile | C13H13F2N3 | High | Moderate |
This table highlights the relative efficacy of this compound compared to other compounds in terms of anticancer and antimicrobial activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
